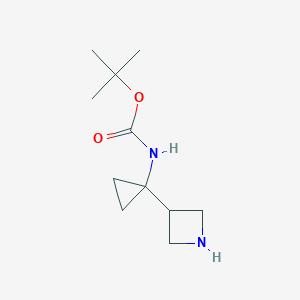

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

“(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . The IUPAC name for this compound is "tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate" .

Molecular Structure Analysis

The InChI key for this compound is JVEKOTXBPDKXPQ-UHFFFAOYSA-N . The canonical SMILES representation is "CC©©OC(=O)NC1(CC1)C2CNC2" .Applications De Recherche Scientifique

Synthetic and Crystallographic Studies

The compound "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" is a complex organic molecule involved in various synthetic and crystallographic studies. One relevant research involves the preparation of similar compounds and their characterization through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction studies. These compounds demonstrate unique crystalline structures and interactions, such as strong N–H···O intermolecular hydrogen bonding and weak C–H···π interactions, which are crucial for understanding their properties and potential applications in materials science or pharmaceuticals (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Modification

The azetidine ring, a part of the molecule , is often used in the synthesis of various compounds. For instance, azetidinones served as crucial synthons in the preparation of ylide pyridyl thio esters, which were then utilized to synthesize a series of carbapenems with studied antimicrobial properties (Guthikonda et al., 1987). Additionally, research highlights the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, demonstrating the reagent's effectiveness and mildness, preserving the stereochemical integrity of the substrates. This indicates the compound's role in the preparation and modification of various pharmaceutical substances (Li et al., 2006).

Biological Applications and Studies

The structural features of compounds similar to "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" have been explored for potential biological applications. For example, amino acid-azetidine chimeras were synthesized to study the influence of conformation on peptide activity, indicating their potential in medicinal chemistry and drug design (Sajjadi & Lubell, 2008). Furthermore, compounds containing the azetidine ring have been studied as inhibitors of intracellular NAAA activity, which are important in therapeutic approaches for treating pain and inflammation (Nuzzi et al., 2016).

Propriétés

IUPAC Name |

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEKOTXBPDKXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)